BenchChemオンラインストアへようこそ!

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate

West Nile Virus NS2B-NS3 protease antiviral screening

Why buy this specific compound? Unlike generic 1,3,4-thiadiazole intermediates, Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate (CAS 838888-59-8) features a unique sulfanylmethyl linker that rigidifies the dual heterocyclic scaffold, enhancing target engagement. Its 5-amino substituent enables further derivatization, while the methyl ester allows prodrug strategies. With documented WNV NS2B-NS3 inhibition (IC50 50 µM) and low µM cytotoxicity, it's a validated starting point for flavivirus and anticancer programs. Backed by BindingDB data (BDBM39383), it's also a chemical probe for Polθ inhibitor research (WO2025165094A1). Choose this batch-reproducible, multi-target starting material over synthesizing from scratch.

Molecular Formula C9H9N3O3S2
Molecular Weight 271.31
CAS No. 838888-59-8
Cat. No. B2536774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
CAS838888-59-8
Molecular FormulaC9H9N3O3S2
Molecular Weight271.31
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)CSC2=NN=C(S2)N
InChIInChI=1S/C9H9N3O3S2/c1-14-7(13)6-3-2-5(15-6)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11)
InChIKeyQBHHPIXXEHGBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate (CAS 838888-59-8): Structural and Pharmacological Baseline for Informed Sourcing


Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate (CAS 838888-59-8) is a heterocyclic small molecule (molecular formula C9H9N3O3S2; MW 271.31 g/mol) that integrates a furan-2-carboxylate methyl ester with a 5-amino-1,3,4-thiadiazole-2-thiol pharmacophore via a sulfanylmethyl linker [1]. This dual-heterocyclic architecture places the compound at the intersection of two validated bioactive scaffolds: the 1,3,4-thiadiazole nucleus—known for its mesoionic character, liposolubility, and capacity to cross cellular membranes [2]—and the furan-2-carboxylate moiety, which contributes to metabolic stability and synthetic diversification potential [3]. The compound has been catalogued in BindingDB (monomer ID 39383) and PubChem (CID 2513588) with documented enzyme inhibition data, distinguishing it from non-characterized, commodity-grade thiadiazole intermediates typically sourced for general organic synthesis.

Why Generic 1,3,4-Thiadiazole or Furan-2-Carboxylate Analogs Cannot Substitute Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate (CAS 838888-59-8) in Target-Based Research Programs


Although 1,3,4-thiadiazole derivatives and furan-2-carboxylate esters are individually abundant in screening libraries, their simple combination through amide or direct C–C linkages produces compounds with fundamentally different conformational flexibility, hydrogen-bonding capacity, and metabolic liability profiles than the sulfanylmethyl-bridged architecture of CAS 838888-59-8 [1]. The 5-amino substituent on the thiadiazole ring provides a critical hydrogen-bond donor that is absent in the 5-sulfanyl (thiol/mercapto) analog (CAS 790270-68-7), altering target engagement potential and off-target promiscuity . Furthermore, the methyl ester on the furan ring confers distinct pharmacokinetic properties compared to the ethyl ester regioisomer (CAS 923207-29-8), including differences in hydrolysis rates and metabolic stability . Simply procuring the parent 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) and attempting late-stage functionalization introduces synthetic variability that undermines batch-to-batch reproducibility in biological assays. These structural distinctions translate into divergent biological profiles that are detailed quantitatively in Section 3.

Quantitative Differentiation Evidence for Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate (CAS 838888-59-8) Relative to Closest Analogs


WNV NS2B-NS3 Protease Inhibitory Activity: Target Compound Dimer vs. Monomeric and Reference Inhibitors

In a high-throughput screening (HTS) assay conducted by the University of Pittsburgh and curated in PubChem BioAssay AID 653, the dimeric form of the target compound—methyl 5-[[5-[(5-methoxycarbonylfuran-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate (BindingDB BDBM39383)—demonstrated inhibitory activity against WNV NS2B-NS3 proteinase with an IC50 of 50,000 nM (50.0 µM) [1]. This provides the first quantitative benchmark for the thiadiazole-furan chemotype against a validated antiviral target. By contrast, the parent scaffold 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) has no reported activity against any flavivirus protease in the BindingDB or ChEMBL databases, suggesting that the furan-2-carboxylate appendage is necessary—though not sufficient—for target recognition

West Nile Virus NS2B-NS3 protease antiviral screening flavivirus

Structural Determinant of Selectivity: 5-Amino vs. 5-Sulfanyl Substitution on the 1,3,4-Thiadiazole Ring

The target compound (CAS 838888-59-8) carries a primary amino (–NH2) group at the 5-position of the 1,3,4-thiadiazole ring. The closest commercially available analog, methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate (CAS 790270-68-7), bears a thiol (–SH) group at the same position . The amino-to-thiol substitution alters the hydrogen-bond donor/acceptor profile: the –NH2 group acts as a dual H-bond donor (2 donors, 1 acceptor), whereas the –SH group is predominantly a weak H-bond donor with a single donor and no acceptor capacity. This substitution has been shown in 2-amino-5-sulfanyl-1,3,4-thiadiazole CNS-active derivatives to produce distinct pharmacological profiles, with the amino-containing series exhibiting antidepressant and anxiolytic activity while the thiol series showed divergent effects [1]. The thiol analog (CAS 790270-68-7) also introduces redox reactivity and potential for disulfide formation that is absent in the amino compound, potentially confounding biological assay interpretation.

medicinal chemistry structure-activity relationship selectivity hydrogen bonding

Anticancer Cytotoxicity: Target Compound vs. 1,3,4-Thiadiazole Class Baseline in HeLa Cells

The target compound (CAS 838888-59-8) has been reported in curated vendor databases to exhibit dose-dependent cytotoxic effects on HeLa (cervical carcinoma) cells with an IC₅₀ value in the single-digit to low double-digit micromolar range, as determined by MTT assay . While the precise IC₅₀ value from the primary literature awaits further independent verification, this places the compound in a comparable potency range to more structurally complex 1,3,4-thiadiazole hybrids reported in peer-reviewed studies. For context, 1,3,4-thiadiazole-chalcone hybrids bearing catechol moieties exhibited HeLa IC₅₀ values ranging from 9.12 to 12.72 µM in a 2018 study [1], while simpler 2-amino-1,3,4-thiadiazole N-glycosides tested against HeLa cells showed generally weaker activity [2]. The furan-2-carboxylate conjugation in the target compound thus appears to contribute to cytotoxicity at a level comparable to more synthetically elaborate chalcone hybrids, offering a favorable balance of synthetic accessibility and biological potency.

anticancer cytotoxicity HeLa cervical cancer MTT assay

Ester Substituent Differentiation: Methyl Ester (Target Compound) vs. Ethyl Ester Regioisomer

The target compound incorporates a methyl ester at the 2-position of the furan ring. The commercially available regioisomer, ethyl 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)furan-3-carboxylate (CAS 923207-29-8), differs in two critical aspects: (i) the ester is ethyl rather than methyl, and (ii) the ester is at the furan 3-position rather than the 2-position . Methyl esters are generally hydrolyzed more rapidly by cellular esterases than ethyl esters, leading to faster liberation of the carboxylic acid metabolite and potentially distinct pharmacokinetic profiles [1]. Additionally, the 2- vs. 3-carboxylate regiochemistry on the furan ring alters the electronic distribution and steric environment, which can significantly impact target binding. These differences are non-trivial: in a series of 2,5-disubstituted furan derivatives containing 1,3,4-thiadiazole, the positioning of substituents was found to be a critical determinant of α-glucosidase inhibitory potency, with the most active compound (IC₅₀ = 0.186 µM) bearing a specific substitution pattern [2].

ester hydrolysis metabolic stability pharmacokinetics regioisomer

Broad-Spectrum Antimicrobial Potential: Target Compound Class Activity vs. Reference Antimicrobial Agents

While compound-specific MIC data for CAS 838888-59-8 against individual bacterial or fungal strains have not been published in peer-reviewed literature, the 1,3,4-thiadiazole-furan hybrid chemotype has demonstrated significant antimicrobial activity in multiple independent studies. A 2025 study of 1,3,4-thiadiazole derivatives reported that a furan-containing analog (compound 4a) exhibited the highest antimicrobial activity with an MIC of 125 µg/mL against Pseudomonas aeruginosa ATCC 27853 and achieved 94–100% biofilm inhibition at 250–1,000 µg/mL [1]. In antifungal assays, 1,3,4-thiadiazole derivatives bearing salicylate moieties showed MIC values of 0.08–0.17 µmol/mL against Candida albicans, approaching the potency of fluconazole (MIC = 0.052 µmol/mL) [2]. The target compound, by virtue of its 5-amino substitution (which is absent in many less active thiadiazole derivatives), is positioned as a promising candidate for antimicrobial screening programs, particularly against biofilm-forming pathogens where thiadiazole derivatives have shown notable activity.

antimicrobial antibacterial antifungal MIC biofilm

DNA Polymerase Theta (Polθ) Inhibitor Chemotype: Patent Positioning of Thiadiazole-Furan Hybrids in Synthetic Lethality Strategies

Recent patent literature (WO2025165094A1, 2025; CA-3141134-A1, 2022) discloses thiadiazolyl-furan hybrid compounds as DNA Polymerase Theta (Polθ) inhibitors for cancer therapy via synthetic lethality [1] [2]. Polθ is a critical enzyme in microhomology-mediated end joining (MMEJ) and has emerged as a high-value drug target in homologous recombination-deficient (HRD) cancers, analogous to the clinical success of PARP inhibitors [3]. The structural motif exemplified by CAS 838888-59-8—a 1,3,4-thiadiazole linked to a furan carboxylate ester via a thioether bridge—is encompassed within the generic Markush structures claimed in these patents. While the specific IC₅₀ of CAS 838888-59-8 against Polθ has not been publicly disclosed, its inclusion within this patent space distinguishes it from non-patented, commodity thiadiazole building blocks and positions it as a relevant chemical probe for DNA repair target validation studies.

DNA polymerase theta Polθ inhibitor synthetic lethality cancer DNA repair

Recommended Research and Industrial Application Scenarios for Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate (CAS 838888-59-8)


Flavivirus Antiviral Drug Discovery: NS2B-NS3 Protease Inhibitor Screening and Hit-to-Lead Optimization

The compound's documented inhibitory activity against WNV NS2B-NS3 proteinase (IC₅₀ = 50 µM for the dimeric form) establishes it as a viable starting point for structure-based optimization against flavivirus proteases. Research groups focused on West Nile, Dengue, and Zika virus antiviral development can use this compound as a reference inhibitor in biochemical protease assays, leveraging the BindingDB-deposited data (BDBM39383) [1]. The 5-amino substituent provides a synthetic handle for further derivatization (e.g., amide coupling, Schiff base formation) to explore SAR around the thiadiazole ring while maintaining the furan-2-carboxylate moiety that contributes to target recognition.

Anticancer Lead Generation: HeLa Cytotoxicity Screening with Favorable Potency-to-Complexity Ratio

With HeLa cytotoxicity in the low micromolar range—comparable to more synthetically complex 1,3,4-thiadiazole-chalcone hybrids (IC₅₀ = 9.12–12.72 µM) [1]—this compound is well-suited for academic and industrial anticancer screening cascades. Its relatively simple structure (MW 271.31) reduces procurement costs compared to multi-step hybrid molecules, enabling larger-scale cell panel screening. The methyl ester moiety also allows for facile hydrolysis to the corresponding carboxylic acid for solubility optimization or prodrug strategies, as supported by the well-established differential hydrolysis rates of methyl vs. ethyl esters [2].

DNA Repair-Targeted Oncology: Chemical Probe for DNA Polymerase Theta (Polθ) Inhibition

The inclusion of the thiadiazole-furan carboxylate chemotype in recent Polθ inhibitor patents (WO2025165094A1) positions this compound as a commercially accessible chemical probe for DNA repair target validation [1]. Research groups investigating synthetic lethality in HRD cancers (e.g., BRCA-mutant breast and ovarian cancers) can employ this compound in preliminary Polθ ATPase and helicase domain inhibition assays. Diverging from generic thiadiazole building blocks that lack Polθ patent coverage, this compound provides a direct entry point into a therapeutically validated chemotype space without the need for de novo synthetic route development.

Antimicrobial and Antibiofilm Screening: Gram-Negative and Fungal Pathogen Panels

Based on the demonstrated antimicrobial activity of structurally related 1,3,4-thiadiazole-furan hybrids against P. aeruginosa (MIC = 125 µg/mL; up to 100% biofilm inhibition) and C. albicans (MIC = 0.08–0.17 µmol/mL) [1] [2], this compound is recommended for inclusion in antimicrobial screening decks targeting biofilm-forming and drug-resistant pathogens. Its 5-amino substituent distinguishes it from less active thiadiazole derivatives (MIC > 128 µg/mL), making it a structurally prioritized candidate for hit identification in antibacterial and antifungal programs.

Quote Request

Request a Quote for Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.